3H-benzo[f]chromene
Description
Structure
3D Structure
Properties
CAS No. |
229-80-1 |
|---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3H-benzo[f]chromene |
InChI |
InChI=1S/C13H10O/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-8H,9H2 |
InChI Key |
VCMLCMCXCRBSQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3h Benzo F Chromene and Its Derivatives
Green Chemistry Principles in 3H-Benzo[f]chromene Synthesis
Solvent-Free and Aqueous Media Syntheses
The synthesis of this compound and its derivatives has seen advancements in environmentally benign methodologies, including solvent-free and aqueous media approaches. A prominent method involves the condensation of β-naphthol, aromatic aldehydes, and phenylacetylene (B144264) in the presence of ferric hydrogensulfate [Fe(HSO₄)₃]. This reaction, which can be conducted solvent-free or in solution-phase, proceeds via a tandem Knoevenagel-Michael-cyclization sequence, yielding 1,3-diaryl-3H-benzo[f]chromenes with efficiencies exceeding 85%. The catalyst loading for this method is typically 10 mol%, and the reaction time ranges from 2 to 4 hours at temperatures between 80-100°C. Notably, the heterogeneous Fe(HSO₄)₃ catalyst demonstrates high reusability, retaining over 90% activity after five cycles. sigmaaldrich.cn
Another eco-friendly approach utilizes ionic liquids in aqueous media. For instance, hydroxyethylammonium acetate (B1210297) (HEAA) serves as a catalyst for the synthesis of 2-amino-3-methylsulfonyl-4-aryl derivatives of this compound. A representative procedure involves the reaction of benzaldehyde, β-naphthol, and methylsulfonylacetonitrile (B147333) in water, achieving yields of 65–75%. The reaction conditions typically include 20 mol% of HEAA at ambient temperatures up to 80°C, with product isolation facilitated by ethanol (B145695) washing. sigmaaldrich.cn The ionic liquid [BMIM]BF₄ has also been employed in ethanol, resulting in a 68% yield for similar syntheses. sigmaaldrich.cn
Table 1: Solvent-Free and Aqueous Media Synthesis Parameters and Outcomes
| Method | Catalyst | Solvent/Medium | Temperature | Reaction Time | Yield (%) | Key Features |
| Tandem Knoevenagel-Michael-Cyclization | Fe(HSO₄)₃ (10 mol%) | Solvent-free/Solution | 80–100°C | 2–4 hours | >85 | High efficiency, reusable heterogeneous catalyst (>90% activity after 5 cycles) sigmaaldrich.cn |
| Ionic Liquid-Catalyzed | HEAA (20 mol%) | Water | Ambient to 80°C | Not specified | 65–75 | Eco-friendly, aqueous medium |
| Ionic Liquid-Catalyzed | [BMIM]BF₄ | Ethanol | Not specified (Ambient to 80°C implied) | Not specified | 68 | Utilizes ionic liquid in organic solvent |
Multicomponent Reaction Approaches to Benzo[f]chromenes
Multicomponent reactions (MCRs) offer efficient and atom-economical pathways for the synthesis of complex molecular structures, including benzo[f]chromenes, often in a single pot.
The one-pot condensation of β-naphthol, aromatic aldehydes, and phenylacetylene, catalyzed by ferric hydrogensulfate [Fe(HSO₄)₃], is a cornerstone MCR method for synthesizing 1,3-diaryl-3H-benzo[f]chromenes. This reaction proceeds through a tandem Knoevenagel-Michael-cyclization sequence, achieving yields typically exceeding 85%. sigmaaldrich.cnepa.gov
Ultrasound irradiation significantly enhances the efficiency of MCRs for benzo[f]chromene synthesis. Iron(III) triflate [Fe(OTf)₃] under ultrasound facilitates the one-pot condensation of naphthols, aldehydes, and acetophenone, leading to 1,3-diaryl-3H-benzo[f]chromenes in good yields. Ultrasound accelerates mass transfer and lowers activation energy, reducing reaction times from several hours to as little as 50 minutes compared to conventional heating. sigmaaldrich.cnctdbase.org
Microwave-assisted synthesis is another powerful MCR approach, drastically reducing reaction times. For example, irradiating β-naphthol, aldehydes, and malononitrile (B47326) with piperidine (B6355638) in ethanol at 140°C for just 2 minutes yields 3-amino-substituted derivatives in 86–92% yields. This method offers superior time efficiency and improved product purity due to minimized side reactions. sigmaaldrich.cn
Gallium(III) chloride (10 mol%) in toluene (B28343) under reflux conditions provides another effective catalytic system for the three-component coupling of naphthol, alkyne, and aldehyde, yielding 1,3-disubstituted-3H-benzo[f]chromenes in good yields. epa.govnih.gov Furthermore, electrochemically induced multicomponent condensation of resorcinol, malononitrile, and various aldehydes in propanol (B110389), with NaBr as an electrolyte, has been reported to yield 2-amino-4H-chromenes efficiently. epa.gov
Table 2: Multicomponent Reaction Approaches for Benzo[f]chromenes
| Method | Reactants | Catalyst/Conditions | Yield (%) | Reaction Time | Advantages |
| Fe(HSO₄)₃ Catalyzed MCR | β-naphthol, aromatic aldehydes, phenylacetylene | Fe(HSO₄)₃ (10 mol%) | 85–92 | 2–4 hours | High yield, reusable catalyst, tandem reaction sigmaaldrich.cnepa.gov |
| Fe(OTf)₃ + Ultrasound MCR | Naphthols, aldehydes, acetophenone | Fe(OTf)₃ + Ultrasound (40°C) | 88–92 | 50–70 minutes | Significant time reduction, enhanced mass transfer sigmaaldrich.cnctdbase.org |
| Microwave-Enhanced MCR | β-naphthol, aldehydes, malononitrile | Piperidine in ethanol (140°C) | 86–92 | 2 minutes | Ultra-fast, high selectivity, minimized side reactions sigmaaldrich.cn |
| GaCl₃ Catalyzed MCR | Naphthol, alkyne, aldehyde | GaCl₃ (10 mol%) in toluene (reflux) | Good | Not specified | Good yields for 1,3-disubstituted derivatives epa.govnih.gov |
| Electrochemically Induced MCR | Resorcinol, malononitrile, aldehydes | NaBr in propanol (undivided cell) | Good | Short reaction time | Efficient, good yields for 2-amino-4H-chromenes epa.gov |
Derivatization and Functionalization Strategies
The inherent chemical reactivity of this compound, particularly derivatives like 3-oxo-3H-benzo[f]chromene-2-carboxamide, stems from its functional groups, such as carboxylic acid and ketone moieties. nih.gov Derivatization strategies often involve cyclocondensation or other condensation reactions to introduce new functionalities or extend the molecular architecture. sigmaaldrich.cn
Knoevenagel Condensation and Related Pathways
Knoevenagel condensation is a pivotal reaction for forming carbon-carbon double bonds by reacting aromatic carbonyl compounds with active methylene (B1212753) compounds. uni.lu This pathway is extensively utilized for synthesizing functionalized this compound derivatives.
A key intermediate, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, is efficiently synthesized via the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde (B42665) with Meldrum's acid. This reaction is typically carried out in ethanol with pyridine (B92270) as a catalyst at 80°C for 4 hours, yielding approximately 85% after hydrolysis. sigmaaldrich.cnnih.gov
Another application of Knoevenagel condensation is the synthesis of 3-imino-3H-benzo[f]chromene-2-carboxamide, a compound with potential as a chemosensor precursor. This derivative is formed from 2-hydroxy-1-naphthaldehyde and cyanoacetamide under piperidine catalysis, albeit with moderate yields (10.3%). sigmaaldrich.cnfishersci.be Furthermore, 3-oxo-3H-benzo[f]chromene-2-carbonitrile can be obtained through the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with ethyl cyanoacetate. sigmaaldrich.com
Table 3: Knoevenagel Condensation for Benzo[f]chromene Derivatives
| Product | Reactants | Catalyst/Conditions | Yield (%) | Notes |
| 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | 2-hydroxy-1-naphthaldehyde, Meldrum's acid | Pyridine in ethanol, 80°C, 4 h | ~85 | Key intermediate, followed by hydrolysis sigmaaldrich.cnnih.gov |
| 3-Imino-3H-benzo[f]chromene-2-carboxamide | 2-hydroxy-1-naphthaldehyde, cyanoacetamide | Piperidine catalysis | 10.3 | Chemosensor precursor sigmaaldrich.cnfishersci.be |
| 3-Oxo-3H-benzo[f]chromene-2-carbonitrile | 2-hydroxy-1-naphthaldehyde, ethyl cyanoacetate | Not specified (Knoevenagel conditions implied) | Not specified | Used for synthesis of various derivatives sigmaaldrich.com |
Halogenation and Subsequent Functionalization (e.g., Chlorination)
Halogenation is a crucial step for introducing reactive sites for further functionalization of benzo[f]chromene derivatives. A common chlorination method involves converting 3-oxo-3H-benzo[f]chromene-2-carboxylic acid into 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride. This transformation is achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) in 1,2-dichloroethane (B1671644) at 60–70°C for 4 hours. The resulting carbonyl chloride serves as a versatile intermediate for subsequent esterification and amidation reactions. sigmaaldrich.cnnih.govuni-goettingen.de
Esterification and Amidation Transformations
Esterification and amidation are fundamental derivatization reactions that enable the modification of benzo[f]chromene scaffolds, often leading to compounds with altered physicochemical and biological properties.
The highly reactive intermediate, 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride, is readily utilized for both esterification and amidation. Reacting this carbonyl chloride with various alcohols yields a series of esters, some of which exhibit significant fluorescence quantum yields (Φf) up to 0.66. sigmaaldrich.cnnih.govuni-goettingen.de Similarly, the reaction of 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride with different amines produces a range of amide derivatives. nih.govuni-goettingen.de
In the context of benzo[h]chromene derivatives, both direct esterification in one-pot reactions and stepwise approaches have been employed. Furthermore, compounds such as methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate, which contain a methyl ester group, can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol. Naturally occurring homoprenylated benzochromenes, such as methyl-5,10-dihydroxy-7-methoxy-3-methyl-3-[4-methyl-3-pentenyl]-3H-benzo[f]chromene-9-carboxylate, have also been isolated, highlighting the diverse array of esterified structures found in nature.
Heterocycle Annulation and Bis-Cyclized Product Formation (e.g., Pyrimidine (B1678525), Benzohydrazide)
Heterocycle annulation and the formation of bis-cyclized products are advanced strategies for constructing complex molecular architectures based on the benzo[f]chromene core.
Pyrimidine Derivatives: The condensation of ethyl formimidate derivatives with p-toluenesulfonohydrazide has been reported to yield benzo chromeno[2,3-d]pyrimidines. sigmaaldrich.cn Additionally, novel benzo[f]coumarin derivatives featuring a pyrimidine unit have been successfully synthesized. This involves the cyclocondensation of a chalcone (B49325) intermediate with urea, thiourea, or guanidine (B92328) HCl in the presence of glacial acetic acid.
Benzohydrazides: The reaction of 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride with 2-hydroxybenzohydrazide (B147611) leads to the formation of benzo[f]chromene benzohydrazide. sigmaaldrich.cn Another example includes the synthesis of (E)-4-hydroxy-N′-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, a newly synthesized coumarin (B35378) hydrazone.
Bis-Cyclized Product Formation: Mannich-cyclization cascades involving dihydroxynaphthalenes have been shown to produce bis-cyclized chromenes in one-pot operations. sigmaaldrich.cn Furthermore, novel bis(chromenes) and bis(chromeno[3,4-c]pyridine) derivatives incorporating a piperazine (B1678402) moiety have been prepared through cyclocondensation reactions. Annulation reactions are also instrumental in creating fused- and spiro scaffolds derived from 3-nitrochromene derivatives. A specific example involves the reaction of benzo[f]chromene derivatives with malononitrile, which can lead to 2-amino-4H-chromeno[3,4-c]pyridine-1-carbonitrile derivatives via a Michael addition followed by intramolecular cyclization.
Ring-Closing Olefin Metathesis in Chromene Construction
Ring-closing olefin metathesis (RCM) has emerged as a powerful synthetic tool for the construction of various cyclic compounds, including the chromene scaffold. This method involves the intramolecular metathesis of two terminal alkenes, forming a cycloalkene and releasing volatile ethylene (B1197577) as a byproduct, which contributes to its atom economy. RCM is particularly valued in organic synthesis for its utility in forming rings that were previously challenging to access efficiently, and for its broad substrate scope and functional group tolerance wikipedia.org.
While traditional RCM, often employing catalysts like Grubbs' catalysts, has been reported for the synthesis of 2H-chromenes, it typically requires an additional step to convert an aldehyde moiety into an alkene precursor chemrxiv.orgacs.orgnih.gov. A more direct and desirable strategy involves catalytic ring-closing carbonyl-olefin metathesis (RCCOM), which directly converts aldehydes into chromenes chemrxiv.orgacs.orgnih.gov.
A notable advancement in this area is the use of [2.2.1]-bicyclic hydrazine (B178648) catalysts for the RCCOM of O-allyl salicylaldehydes to form 2H-chromenes chemrxiv.orgacs.orgnih.govnih.govthieme-connect.com. This method operates via a [3+2]/retro-[3+2] metathesis manifold chemrxiv.orgacs.orgnih.govnih.gov. The nature of the allyl substitution pattern significantly influences the outcome, with sterically demanding groups such as adamantylidene or diethylidene generally leading to optimal results chemrxiv.orgacs.orgnih.govnih.gov. This approach allows for the generation of fused aromatic ring systems, including this compound (specifically compound 34 in one study), although some limitations exist regarding substitution on the pyran ring, such as diminished efficiency for 2-methyl chromene derivatives chemrxiv.org. The catalytic cycle for this reaction involves the condensation of the hydrazine catalyst with the aldehyde to form a hydrazonium intermediate, followed by intramolecular 1,3-dipolar cycloaddition with the olefin, and subsequent cycloreversion to yield the chromene adduct chemrxiv.org.
RCM has also been applied to the synthesis of annellated coumarins, which share structural similarities with chromenes. These reactions can involve ruthenium-catalyzed double bond isomerizations in conjunction with RCM to form five- to seven-membered rings nih.govbeilstein-journals.org.
Comparative Analysis of Synthetic Efficiency and Sustainability
The synthesis of this compound and its derivatives has seen significant advancements, with a growing emphasis on efficiency and sustainability. Traditional synthetic methods often face drawbacks such as the use of hazardous reagents, generation of toxic waste, protracted reaction times, and harsh conditions researchgate.netjwent.net. Consequently, green chemistry approaches are increasingly being explored to develop eco-efficient methodologies.
Several modern synthetic strategies for chromene derivatives, including those applicable to this compound, demonstrate improved efficiency and sustainability metrics:
One-Pot Multicomponent Reactions (MCRs): These reactions are highly favored due to their atom economy, reduced waste generation, and simplified procedures.
Pyridine-2-carboxylic acid (P2CA) Catalysis: A green protocol for synthesizing 2-amino-4H-chromene-3-carbonitrile derivatives employs P2CA as a sustainable and rapid catalyst in a water–EtOH mixture. This method achieves high yields (up to 98%) in short reaction times, exhibiting an impressive Atom Economy (AE) of 99.36% and a low E-factor of 16.68, with an EcoScale of 82 (indicating excellent synthesis). The catalyst is also recyclable for multiple cycles, highlighting its industrial applicability and competitive efficiency compared to other reported catalysts nih.govrsc.orgresearchgate.netrsc.org.
Ferric Hydrogensulfate [Fe(HSO₄)₃] Catalysis: This method facilitates the one-pot three-component condensation of β-naphthol, aromatic aldehydes, and phenylacetylene to yield 1,3-diaryl-3H-benzo[f]chromenes. It can be conducted under solvent-free or solution-phase conditions, providing efficiencies exceeding 85%. The heterogeneous nature of the catalyst also allows for its reusability researchgate.net.
Ultrasound-Assisted Synthesis with Iron(III) Triflate [Fe(OTf)₃]: For 3H-benzo[f]chromenes, this method involves β-naphthol, acetophenone, and aldehydes in acetonitrile (B52724). It achieves yields up to 92% within 50–70 minutes at mild temperatures (40°C), demonstrating rapid reaction times .
ZnO Nanoparticles Thin-Film Catalysis: An efficient and environmentally benign approach for synthesizing 3-amino-1H-benzo[f]chromene-2-carbonitriles involves a three-component condensation of aromatic aldehydes, malononitrile, and β-naphthol in aqueous media at 60°C. This method utilizes ZnO nanoparticles as an efficient heterogeneous catalyst, yielding products in high yields (e.g., 97% for 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile) ajol.info.
Nano-kaoline/BF₃/Fe₃O₄ Nanocatalyst: This superparamagnetic nanocatalyst enables the one-pot three-component synthesis of 4H-chromenes via a domino Knoevenagel-Michael-cyclization coupling reaction. Advantages include high product yields, solvent-free conditions, easy experimental work-up, low reaction times, and catalyst recyclability, positioning it as a green alternative sharif.edu.
Ammonium Acetate under Ultrasound Irradiation: For dihydro-4H-benzo[g]chromene derivatives, this method achieves high yields (91-98%) in very short reaction times (5-15 minutes) at room temperature in an aqueous ethanol mixture. It boasts a 95% atom economy and 100% carbon efficiency tandfonline.com.
Copper(I) Iodide (CuI) Catalysis: An atom-economical approach for synthesizing potentially bioactive 2H-chromenes involves CuI-catalyzed reactions of alkyl/aryl-(E)-(o-propargyloxy)styryl ketones. This methodology features mild reaction conditions, good yields (60–82%), high atom economy, and the use of inexpensive, eco-friendly catalysts thieme-connect.com.
The comparative analysis reveals a clear trend towards developing synthetic routes that minimize environmental impact while maximizing efficiency. Key metrics like atom economy, E-factor, reaction time, and catalyst reusability are crucial in evaluating the sustainability of these methodologies. The shift towards one-pot, multicomponent reactions in green solvents or solvent-free conditions, often assisted by novel catalysts or energy sources like ultrasound, represents a significant advancement in the synthesis of chromene derivatives.
Mechanistic Investigations of 3h Benzo F Chromene Reactivity and Transformations
Photoinduced Ring-Opening and Isomerization Mechanisms
The photochromic behavior of 3H-benzo[f]chromene derivatives is fundamentally driven by a reversible electrocyclic ring-opening reaction initiated by ultraviolet (UV) irradiation. nih.gov This photoinduced process leads to the rapid formation of o-quinone methide intermediates. nih.gov The coloration process itself is ultrafast, occurring on a picosecond timescale. fishersci.fi
Upon UV light exposure, the closed form (CF) of this compound transitions into distinct colored isomers, primarily the transoid-cis (TC) and transoid-trans (TT) forms. nih.govfishersci.finih.govnih.gov The excited-state dynamics and the intricate potential energy landscape of the molecule are pivotal in dictating the efficiency and stability of this photochromic reaction. nih.govfishersci.finih.gov The TC isomer can undergo further photoisomerization to yield the TT form, or the TT form may arise directly as a product of the initial pyran ring-opening. fishersci.finih.gov A notable challenge in the development of optimized photo-switchable materials within the 3H-naphthopyran family (a related class of compounds) is the prolonged fading time associated with the transoid-trans (TT) isomer. fishersci.finih.gov Consequently, synthetic efforts are directed towards designing derivatives that can prevent or significantly reduce the formation of this long-lived photoproduct. fishersci.finih.gov The thermal relaxation of the cis-trans (ct) isomer back to the closed form has been characterized by an activation energy of approximately 77 kJ mol⁻¹ and a pre-exponential factor of about 10¹² s⁻¹, values that remain largely unaffected by solvent polarity. nih.gov
Reaction Mechanism Elucidation for Key Synthetic Pathways (e.g., Knoevenagel Condensation)
The Knoevenagel condensation stands as a cornerstone method for the synthesis of this compound derivatives. nih.govwikiwand.com A prominent example is the one-pot multicomponent synthesis of 1,3-diaryl-3H-benzo[f]chromenes, which involves the condensation of β-naphthol, aromatic aldehydes, and phenylacetylene (B144264). nih.gov This reaction is efficiently catalyzed by ferric hydrogensulfate [Fe(HSO₄)₃] and proceeds through a tandem Knoevenagel-Michael-cyclization sequence, consistently achieving yields exceeding 85%. nih.gov
Another key application of Knoevenagel condensation is in the synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, a crucial intermediate. uni.lutcichemicals.comsigmaaldrich.com This compound is typically prepared by reacting 2-hydroxy-1-naphthaldehyde (B42665) with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in ethanol (B145695), with pyridine (B92270) serving as the catalyst. uni.lutcichemicals.comsigmaaldrich.com The proposed mechanism for this pyridine-catalyzed reaction highlights the facile enolization of Meldrum's acid, which acts as a potent nucleophile. In the presence of pyridine, Meldrum's acid is deprotonated to form its enolate, which then undergoes subsequent reactions to yield the desired product. uni.lu Beyond traditional methods, ultrasound-assisted synthesis employing iron(III) triflate [Fe(OTf)₃] has also emerged as an effective approach for the rapid synthesis of 3H-benzo[f]chromenes under mild conditions, demonstrating high yields within short reaction durations. nih.govwikipedia.org
Influence of Substituent Effects on Reactivity Profiles
In closely related 3H-naphthopyran systems, the strategic introduction of a methoxy (B1213986) group at position 10 has been shown to substantially reduce the formation yield of the undesirable, long-lived transoid-trans (TT) isomer. fishersci.finih.gov This suppression of TT formation is mechanistically attributed to the occurrence of C-H···O intramolecular hydrogen bonding within the transoid-cis (TC) form. nih.gov Furthermore, the incorporation of π-electron donating groups, such as a methoxy group, can induce a red-shift in the absorption spectrum. This effect is a consequence of a decrease in the excitation energy of ππ* electron transitions within the closed form of the molecule. nih.gov
Beyond photochromic characteristics, substituent effects also play a crucial role in other reactivity profiles, including biological activities. For example, in 1H-benzo[f]chromene derivatives (a structurally related class), substituents at the 8- or 9-position have been observed to modulate cytotoxic activity. nih.govfishersci.ca Specifically, the presence of 8-methoxy and 9-bromo substituents has been linked to enhanced cytotoxicity, achieved by inducing apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. nih.gov Additionally, the presence of electron-withdrawing groups, such as a nitro group at C-5 in certain naphthochromenes, can influence the chemical shifts of protons, leading to their downfield resonance due to the electron-withdrawing effect. americanelements.com
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Spectroscopic Techniques for Molecular Structure Confirmation (e.g., UV-Vis, Fluorescence, IR, NMR, X-ray Diffraction)
A combination of spectroscopic methods is employed to unequivocally determine the structure of 3H-benzo[f]chromene derivatives. Each technique offers unique information about the molecule's constitution.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For instance, a 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivative in methanol (B129727) exhibits a maximum absorption (λmax) at 374 nm. This same compound also displays fluorescence, with a maximum emission (λem) at 445 nm, resulting in a Stokes shift of 71 nm. The photochromic behavior of some 2,2-diphenyl-2H-chromene derivatives has been studied using UV-Vis spectroscopy, observing changes in the absorption spectra upon UV irradiation. researchgate.net Some derivatives, however, absorb in the UV region but show no fluorescence emission in solution. researchgate.net
Infrared (IR) Spectroscopy:
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. In various 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, characteristic IR absorption bands are observed. For example, the amino (NH₂) group typically shows stretching vibrations in the range of 3333–3548 cm⁻¹, while the nitrile (C≡N) group exhibits a sharp absorption band between 2177 and 2212 cm⁻¹. The C-O bond stretching is generally observed around 1273–1435 cm⁻¹. tandfonline.com For 9-hydroxy-1H-benzo[f]chromene derivatives, IR spectra show peaks for the amino and hydroxyl groups around 3177–3490 cm⁻¹ and for the nitrile group in the region of 2175–2214 cm⁻¹. nih.gov
Table 1: Selected IR Data for 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile Derivatives tandfonline.com
| Compound | NH₂ (cm⁻¹) | C≡N (cm⁻¹) | C–O (cm⁻¹) |
| 9a (1-phenyl) | 3433, 3407 | 2183 | 1342 |
| 9b (1-(2-chlorophenyl)) | 3455, 3343 | 2177 | 1435 |
| 9c (1-(4-dimethylaminophenyl)) | 3430, 3333 | 2212 | 1370 |
| 9d (1-(4-nitrophenyl)) | 3548, 3345 | 2194 | 1273 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. In a series of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles, the proton at the C1 position (C1-H) appears as a singlet in the ¹H NMR spectrum, with its chemical shift varying depending on the substituent on the phenyl ring. tandfonline.com For example, in 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile, this proton resonates at 4.22 ppm. tandfonline.com The protons of the amino group (NH₂) are also observable and are typically exchangeable with D₂O. tandfonline.com In the ¹³C NMR spectra of 9-hydroxy-1H-benzo[f]chromene derivatives, the signal for the CH carbon at the chiral center is found in the range of δ 26.51–38.47 ppm. nih.gov
Table 2: Selected ¹H NMR Data for 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile Derivatives (in DMSO-d₆) tandfonline.com
| Compound | C1–H (ppm) | NH₂ (ppm) | Aromatic H (ppm) | Other Signals (ppm) |
| 9a (1-phenyl) | 4.22 (s, 1H) | 6.94 (s, 2H) | 7.15–7.95 (m, 11H) | |
| 9b (1-(2-chlorophenyl)) | 5.68 (s, 1H) | 3.30 (s, 2H) | 6.84–7.95 (m, 10H) | |
| 9c (1-(4-dimethylaminophenyl)) | 4.11 (s, 1H) | 3.49 (s, 2H) | 6.72–8.48 (m, 10H) | 2.99 (s, 6H, N(CH₃)₂) |
| 9d (1-(4-nitrophenyl)) | 4.42 (s, 1H) | 6.80 (s, 2H) | 7.10–8.47 (m, 10H) |
X-ray Diffraction:
Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. rsc.org The crystal structure of 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile has been determined, confirming the puckered conformation of the 4H-pyran ring. researchgate.net In this structure, the phenyl ring and the naphthalene (B1677914) ring system are essentially planar and make a dihedral angle of 86.72(9)° with each other. researchgate.net X-ray analysis has been used to confirm the structures of numerous other 1H-benzo[f]chromene derivatives. researchgate.netresearchgate.netnih.gov For instance, the crystal structure of 3-amino-9-methoxy-1-phenyl-1H-benzo[f]chromene-2-carbonitrile has also been reported. researchgate.net
Correlation of Spectroscopic Data with Computational Models
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful ally in the structural elucidation of this compound derivatives. Theoretical calculations are used to predict molecular geometries, spectroscopic properties, and electronic structures, which can then be compared with experimental data to validate the proposed structures. rsc.org
For example, the geometry of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile has been optimized using the B3LYP functional with the 6-311++G(d,p) basis set, showing good agreement with experimental X-ray diffraction data. Similarly, DFT calculations have been employed to analyze the conformational properties of other derivatives.
The correlation extends to spectroscopic data as well. Theoretical vibrational frequencies calculated using DFT can be compared with experimental IR spectra to aid in the assignment of absorption bands. researchgate.net Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, which can be correlated with experimental UV-Vis absorption spectra. rsc.orgresearchgate.net Furthermore, theoretical NMR chemical shifts can be calculated and compared with experimental values to support structural assignments. researchgate.net This integrated approach, combining experimental spectroscopy with computational modeling, provides a robust and comprehensive characterization of the molecular structure of this compound and its analogues. rsc.orgresearchgate.net
Computational Chemistry and Theoretical Modeling of 3h Benzo F Chromene
Quantum Chemical Calculations for Electronic Structure and Conformational Analysis
Quantum chemical calculations, primarily based on first-principles methods, are extensively employed to investigate the electronic structure and conformational landscape of 3H-benzo[f]chromene derivatives. These calculations provide detailed information about molecular geometry, energy levels, and charge distributions.
Density Functional Theory (DFT) ApplicationsDensity Functional Theory (DFT) is a widely utilized quantum chemical method for studying the electronic properties and optimized geometries of this compound and its derivativesshd-pub.org.rsrsc.orgtandfonline.comresearchgate.netmdpi.com. DFT calculations are crucial for obtaining stable molecular structures, vibrational frequencies, and various electronic parameters. For instance, studies on derivatives like 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile have employed the Becke3-Lee-Yang-Parr (B3LYP) functional with the 6-311++G(d,p) basis set for geometry optimization, showing good agreement with experimental X-ray diffraction datamdpi.com. Similarly, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (ABKK) has been optimized using the M06 functional with the 6-31G (d,p) basis set to clarify experimental results and confirm interaction mechanismsshd-pub.org.rsresearchgate.netresearchgate.net.
DFT studies have also been applied to analyze the conformational properties of this compound derivatives. For example, the conformational behavior of (3-Oxo-3H-benzo[f]chromen-1-yl)methyl N,N-dimethylcarbamodithioate was determined by computing molecular energy properties, varying torsional angles from -180° to +180° in 10° steps researchgate.net. Isomeric studies of 1,3-diaryl-H-benzo[f]chromene have used DFT (B3LYP and MP2 levels) with various basis sets to investigate the stability differences between E1 and E2 isomers. These studies indicated that the E2 isomer is typically 3-5 kcal/mol more stable than the E1 isomer, a difference attributed to the planarity of the heterocyclic ring and enhanced resonance in the E2 form sid.ir.
Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental for understanding the chemical reactivity and kinetic stability of this compound compoundstandfonline.comresearchgate.netmdpi.com. The energy gap between HOMO and LUMO (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stabilitymdpi.commdpi.com. A smaller ΔE often correlates with higher polarizability, softness, and increased chemical reactivity, facilitating electron donation to biological mediamdpi.com.
For a derivative such as 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, the E_HOMO was calculated at -5.947 eV and E_LUMO at -2.389 eV, reflecting the molecule's electron-donating ability mdpi.com. FMO analysis has also been successfully applied in in silico studies to predict the chemosensor selectivity of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (ABKK) towards sodium ions. These studies revealed bandgap energies of fluorophore and receptor interactions (ΔE LUMO Fl-Rs) at 0.631 eV and 0.336 eV for different binding stoichiometries, indicating the role of photoinduced electron transfer (PET) mechanisms researchgate.netresearchgate.netresearchgate.net.
Table 1: Representative FMO Energy Gaps for this compound Derivatives
| Compound (Derivative) | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Reference |
| 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | -5.947 | -2.389 | 3.558 | mdpi.com |
| 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (1ABKK+Na+) | - | - | 4.347 | researchgate.net |
| 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (2ABKK+Na+) | - | - | 4.362 | researchgate.net |
Natural Bond Orbital (NBO) and Atomic Charge AnalysisNatural Bond Orbital (NBO) analysis provides insights into bond interactions, charge distribution, and electron delocalization within molecules, particularly between filled and vacant orbitalstandfonline.com. This analysis helps explain the planarity of heterocyclic rings and the extent of resonance effects in this compound derivativessid.ir. For example, NBO analysis has been used to study the electronic structure of 1-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)thiosemicarbazide (OCETSC) and its La(III) complex, revealing changes in electron density upon coordinationekb.eg.
Atomic charge analysis, including Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA), is crucial for understanding how charge distribution influences bond lengths and chemical reactivity ekb.egd-nb.inforsc.org. In the OCETSC ligand and its La(III) complex, NBO analysis showed that the most negative atomic charges were associated with nitrogen atoms in the ligand and with nitrogen and sulfur atoms after deprotonation in the complex. Changes in oxygen electron density of coordinated water molecules upon complexation were also observed, attributed to ligand-to-metal charge transfer ekb.eg.
Molecular Dynamics and Simulation StudiesMolecular Dynamics (MD) simulations are employed to investigate the dynamic behavior and interactions of this compound and its derivatives. These simulations are particularly valuable for understanding time-dependent processes and conformational changes in solution or complex biological environmentstandfonline.com. For instance, MD simulations have been performed to study the electrophoretic motion of nucleotides in the presence of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, suggesting potential applications in DNA sequencingscinito.ai.
Furthermore, nonadiabatic molecular dynamics simulations have been utilized to explore the ultrafast photo-induced ring-opening and isomerization reactions of chromenes, including 2,2-diphenyl-2H-chromene and 3,3-diphenylbenzo[f]chromene researchgate.net. These simulations are critical for elucidating the mechanistic details of coloration and decoloration kinetics, which are vital for the practical utility of photochromic chromophores researchgate.net.
In Silico Approaches for Predicting Molecular Interactions and Structure-Activity Relationships (SAR)In silico approaches, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are widely used to predict the molecular interactions and structure-activity relationships (SAR) of this compound derivativesresearchgate.netresearchgate.netmdpi.comtandfonline.com. These computational methods help in identifying potential drug candidates and understanding their binding mechanisms with biological targets.
Molecular docking simulations are commonly performed to correlate in vitro cytotoxic activity with the binding affinity of this compound derivatives to specific protein targets. For instance, docking studies have investigated the binding interactions of various derivatives with enzymes like E. coli DNA gyrase B, c-Src kinase, and P-glycoprotein (P-gp) mdpi.commdpi.comtandfonline.com. These studies identify key amino acid residues in the active site involved in binding and elucidate the structural features that enhance activity. For example, the active site for P-gp (PDB ID: 6FN1) was determined to include Trp231, Glu874, Met875, Gln945, and Met948 mdpi.com.
SAR studies using in silico methods have confirmed that substituents on the phenyl ring of the 1H-benzo[f]chromene nucleus, along with the presence of specific atoms like bromine or methoxy (B1213986) groups at certain positions (e.g., 8-position), can significantly increase the cytotoxic activity against various cancer cell lines tandfonline.comfrontiersin.org. This provides valuable guidance for the rational design of new derivatives with improved biological efficacy.
Theoretical Insights into Photochromic Dynamics and Potential Energy SurfacesTheoretical studies provide critical insights into the photochromic dynamics of this compound and related naphthopyrans, particularly concerning their potential energy surfaces (PES)uni.lumdpi.com. The photochromic mechanism of this compound involves a photoinduced ring-opening reaction followed by isomerization on a multidimensional PESbenchchem.com. The excited-state dynamics and the landscape of the potential energy surface are crucial in determining the efficiency and stability of the photochromic reactionbenchchem.com.
3H-naphthopyrans, which are benzo-annulated chromenes, typically undergo photochemical ring-opening upon light irradiation to form two colored open-ring isomers: the transoid-cis (TC) and transoid-trans (TT) forms researchgate.netmdpi.com. While the TC form can thermally revert to the uncolored closed form, the TT form often exhibits a significantly slower fading rate due to its higher thermal stability, leading to persistent residual color researchgate.net.
Ab initio and semi-empirical quantum-chemical calculations are employed to interpret experimental photochromic data and to map the excited-state potential energy surfaces rsc.orgmdpi.comresearchgate.netresearcher.life. Studies focusing on controlling the photo-isomerization mechanism aim to prevent the formation of unwanted long-lived TT photoproducts. For instance, substitution with a methoxy group at position 10 in 3H-naphthopyrans can significantly reduce the TT isomer formation yield. Theoretical calculations have shown that such substitutions alter the TC excited-state PES, favoring a "bicycle-pedal" isomerization pathway over a single-bond rotation, which leads to an aborted pathway to TT formation and a faster internal conversion back to the ground state TC species mdpi.com. The S1 state lifetime for a methoxy derivative was found to be shorter (0.47 ± 0.05 ps) compared to the unsubstituted parent compound (0.87 ± 0.09 ps) in cyclohexane, validating these theoretical insights mdpi.com.
Research Applications of 3h Benzo F Chromene in Materials Science and Optoelectronics
Photochromic Systems and Optical Switching Devices
3H-Benzo[f]chromene and its derivatives serve as crucial components in photochromic systems due to their ability to undergo reversible transformations upon light irradiation. nih.gov The mechanism of photochromism in these compounds involves a photoinduced electrocyclic ring-opening upon UV irradiation, which generates highly reactive o-quinone methide intermediates. nih.gov This transformation leads to the formation of colored isomers, namely transoid-cis and transoid-trans forms. nih.gov
Studies on derivatives such as 3-(2-methoxyphenyl)-3-phenyl-3H-benzo[f]chromene have shown that irradiation at 365 nm generates long-lived colored isomers. For instance, transoid-cis isomers exhibit lifetimes of 17.1 seconds and 17.5 minutes at 21 °C, while transoid-trans isomers can have even longer lifetimes, up to 16 hours. chemspider.comnih.gov Understanding the excited-state dynamics and potential energy landscape is crucial for determining the efficiency and stability of these photochromic reactions. nih.gov This mechanistic insight is vital for the design of new photochromic systems with optimized photofunctionality. chemspider.comnih.gov The pronounced photochromic properties of this compound derivatives have led to their investigation for applications in ophthalmic lenses, where high colorability and rapid color reversibility are desired. crescentchemical.comnih.gov Furthermore, light-controlled complexation studies involving 3,3-diphenyl-3H-benzo[f]chromenes containing an aza-15-crown-5 ether unit demonstrate their potential in advanced optical switching devices. ctdbase.org
Table 1: Photochromic Properties of a this compound Derivative
| Compound | Irradiation Wavelength | Isomer Type | Lifetime (at 21 °C) |
| 3-(2-methoxyphenyl)-3-phenyl-3H-benzo[f]chromene chemspider.comnih.gov | 365 nm | transoid-cis | 17.1 s, 17.5 min |
| 3-(2-methoxyphenyl)-3-phenyl-3H-benzo[f]chromene chemspider.comnih.gov | 365 nm | transoid-trans | 16 h |
Advanced Fluorescent Probes and Sensing Technologies
Derivatives of this compound have been identified as effective fluorescent probes, making them suitable for advanced sensing applications. nih.gov Their inherent fluorescent properties enable the detection of specific biomolecules, such as ions and proteins, and can monitor changes in cellular environments, including pH and temperature. chem960.com
Development of Fluorescent Probes for Biological Imaging
Certain this compound derivatives possess excellent fluorescence characteristics coupled with low cytotoxicity, rendering them valuable tools for biological imaging. nih.govuni.luhit2lead.com For example, 6-methoxy-3,3-dimethyl-3H-benzo(f)chromene is being researched as a fluorescent probe for visualizing and tracking specific cellular processes, including protein aggregation and cellular metabolism, utilizing techniques like fluorescence microscopy. chem960.com
Research has also focused on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, with some compounds demonstrating excellent fluorescence properties and very low cytotoxicity, making them effective fluorescence probes for biological imaging. uni.luhit2lead.com The photophysical performance of these compounds, including their ultraviolet-visible (UV-Vis) absorption spectra, has been investigated. For instance, several representative 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives exhibit a nearly identical absorption band ranging from 360 to 410 nm in 1,2-dichloroethane (B1671644) solution. uni.lu
Design of Ion Chemosensors (e.g., Sodium Ion Sensing)
The design of ion chemosensors is a significant application area for this compound derivatives. nih.gov Notably, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid has been successfully synthesized and evaluated as a selective sodium ion (Na⁺) chemosensor. nih.gov This compound exhibits a chelation quenched fluorescence (CHQF) phenomenon specifically towards Na⁺ ions.
The synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid typically involves Knoevenagel condensation. The compound, obtained as a yellow solid with a 60% chemical yield, has a melting point of 235.6-236.7 °C. Its photophysical properties include a maximum UV/Visible absorption (λmax) at 374 nm, an emission maximum (λem) at 445 nm, and a Stokes shift of 71 nm in methanol (B129727). The binding stoichiometry with Na⁺ is 1:2 (compound:Na⁺), and it demonstrates a limit of detection (LoD) of 0.14 mg/L and a limit of quantification (LoQ) of 0.48 mg/L for Na⁺ in methanol:water (2:8, v/v). Density Functional Theory (DFT) calculations have been employed to clarify the interaction mechanism, indicating that the chelation of Na⁺ occurs through oxidative (1:1 equivalent) and reductive (2:1 equivalent) Photoinduced Electron Transfer (PET) mechanisms.
Table 2: Properties of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid as a Na⁺ Chemosensor
| Property | Value |
| Chemical Yield | 60% |
| Melting Point | 235.6-236.7 °C |
| λmax UV/Visible | 374 nm (in MeOH) |
| λem | 445 nm (in MeOH) |
| Stokes Shift | 71 nm (in MeOH) |
| Binding Stoichiometry | 1:2 (Compound:Na⁺) |
| Limit of Detection (LoD) | 0.14 mg/L (for Na⁺) |
| Limit of Quantification (LoQ) | 0.48 mg/L (for Na⁺) |
| Mechanism | Oxidative and Reductive PET |
Beyond sodium, other this compound derivatives have been explored for sensing various metal ions. For instance, 3-imino-3H-benzo[f]chromene-2-carboxamide has been investigated as a chemosensor, although it has shown poor selectivity towards a range of metal ions, it does exhibit fluorescence quenching in the presence of Cu²⁺ and Fe³⁺. Another derivative, 2-acetyl-3H-benzo[f]chromen-3-one, functions as a fluorescent probe that experiences fluorescence quenching when interacting with transition metal ions such as Cu²⁺, Co²⁺, and Ni²⁺, and to a lesser extent with Pb²⁺.
Applications in Organic Light-Emitting Devices (OLEDs) and Laser Dyes
Chromenes, including benzo-annulated chromene derivatives, are recognized for their significant role in electrophotographic and electroluminescent devices. They are utilized as electron-transporting emitters in Organic Light-Emitting Devices (OLEDs).
Furthermore, this compound derivatives are important as laser dyes. Several 3-substituted 7-hydroxycoumarins, which are structurally related to chromenes, are among the most efficient photostable laser dyes, capable of emitting light in the blue-green region of the visible spectrum. The versatility of these dyes can be further enhanced, as the lasing range is appreciably extended when a heterocyclic unit is introduced as the 3-substituent.
Biological Activity and Pharmacological Potential of 3h Benzo F Chromene Derivatives
Elucidation of Bioactivity Mechanisms in Benzo[f]chromene Compounds
Derivatives of the 3H-benzo[f]chromene scaffold are associated with a broad spectrum of pharmacological effects, which include antimicrobial, anti-inflammatory, analgesic, antiviral, and central nervous system activities. nih.gov Furthermore, they have demonstrated antioxidant, hypolipidemic, anti-proliferative, anticancer, anti-rheumatic, and anti-tubercular properties. nih.gov The versatility of the benzo[f]chromene core allows for structural modifications that can enhance their biological efficacy and selectivity. For instance, the introduction of different substituents on the aryl moieties attached to the main framework has been shown to be a critical factor in their cytotoxic behavior. nih.gov Computational methods such as molecular docking are employed to understand the binding mechanisms of these derivatives with their biological targets, which aids in the rational design of new compounds with optimized therapeutic potential.
Anti-tumor and Anti-proliferative Research
The anti-tumor and anti-proliferative properties of this compound derivatives are among their most extensively studied biological activities. nih.gov Research has shown that these compounds can exert their effects through various mechanisms, including the induction of apoptosis, modulation of the cell cycle, and inhibition of key cellular kinases. nih.govnih.gov
Several studies have highlighted the ability of this compound derivatives to induce apoptosis in cancer cells. researchgate.net The cytotoxic activity of these compounds in breast cancer cells, for example, has been shown to occur via apoptosis. researchgate.net The mechanism of apoptosis induction can involve both the intrinsic and extrinsic pathways. nih.govfigshare.com For instance, certain benzo[h]chromene derivatives, closely related to the [f] isomers, have been shown to trigger cell apoptosis by activating both the extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) apoptosis pathways. nih.govfigshare.com The Bcl-2 protein, a key regulator of apoptosis, has been identified as a target for some chromene derivatives. nih.gov Furthermore, aryl-substituted derivatives of 1H-benzo[f]chromene have been demonstrated to induce apoptosis in human cancer cells. researchgate.net Some derivatives have also been found to increase the generation of reactive oxygen species (ROS), which is a known mechanism for inducing apoptosis. researchgate.netresearchgate.net
In addition to inducing apoptosis, this compound derivatives can exert their anti-proliferative effects by modulating the cell cycle. nih.gov Studies have shown that these compounds can cause cell cycle arrest at various phases, including the G1, S, and G2/M phases. nih.gov For example, certain 1H-benzo[f]chromene derivatives have been found to induce an accumulation of treated MCF-7/ADR (doxorubicin-resistant breast cancer) cells in the G1 phase, while others caused accumulation in the S phase. nih.govmdpi.com The ability to halt the cell cycle prevents cancer cells from dividing and proliferating. In human acute myeloid leukemia HL-60 cells, specific benzo[h]chromene derivatives suppressed cell growth by inducing cell cycle arrest at the G1/S phase, which was associated with the regulation of CDK-2/CyclinD1 expression. nih.govfigshare.comresearcher.life
Kinase inhibition is another important mechanism through which this compound derivatives exhibit their anti-cancer properties. The c-Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis, has been identified as a target for some of these compounds. nih.gov Certain 1H-benzo[f]chromene derivatives with 8-bromo/methoxy (B1213986) and 1H-tetrazol-5-yl substituents have been shown to exhibit c-Src kinase inhibitory activity along with their anticancer characteristics. mdpi.com The development of 4-aryl-4H-chromenes with mild selective c-Src kinase anticancer activity has also been reported. nih.gov Molecular docking and computational modeling can be utilized to predict the binding modes of these compounds with specific target proteins like c-Src kinase, guiding the design of derivatives with enhanced binding affinities and specific mechanisms of action.
Antimicrobial and Efflux Pump Inhibitory Research
Beyond their anti-cancer potential, this compound derivatives have also been investigated for their antimicrobial properties. nih.gov This includes direct antibacterial activity as well as the ability to inhibit efflux pumps, which are a significant cause of multidrug resistance in bacteria. rsc.org
Chromene derivatives, including those with the benzo[f]chromene scaffold, have demonstrated antimicrobial activity against a variety of bacterial strains. This includes activity against methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) studies indicate that modifications to the chromene structure can enhance its antimicrobial efficacy. For instance, a series of novel 3H-benzo[f]chromen-3-one derivatives were synthesized and screened for their in vitro antimicrobial activity. researchgate.net Another study synthesized a 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one derivative that showed antimicrobial activity. rjptonline.org
A significant aspect of the antimicrobial research into benzochromene derivatives is their role as efflux pump inhibitors (EPIs). rsc.org Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, thereby reducing their efficacy. By inhibiting these pumps, EPIs can restore the effectiveness of existing antibiotics. rsc.org A study identified benzochromene derivatives as highly specific inhibitors of the NorA efflux pump in S. aureus. rsc.org One particular derivative, BC9, was effective at a low concentration and was able to reverse ciprofloxacin (B1669076) resistance in both a reference strain and a clinical isolate of MRSA. rsc.org This highlights the potential of this compound derivatives to combat antibiotic resistance. rsc.org
Strategies for Multi-Drug Resistance Reversal (e.g., NorA Efflux Pump Inhibition)
The emergence of multi-drug resistant (MDR) bacteria presents a significant challenge in the treatment of infectious diseases. One of the primary mechanisms by which bacteria develop resistance is through the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy. The NorA efflux pump in Staphylococcus aureus is a well-characterized example of such a mechanism, contributing to resistance against fluoroquinolones like ciprofloxacin. Consequently, the development of efflux pump inhibitors (EPIs) is a promising strategy to restore the activity of existing antibiotics and combat MDR.
Recent research has identified derivatives of this compound as potent and specific inhibitors of the NorA efflux pump. rsc.org In a study evaluating a series of 17 heterocyclic compounds, five benzochromene-based derivatives demonstrated significant potential in potentiating the effect of ciprofloxacin against a S. aureus strain overexpressing NorA (SA-1199B). rsc.org These compounds exhibited a notable modulation factor, indicating their ability to reverse antibiotic resistance.
One particular derivative, designated as BC9, emerged as a highly effective NorA inhibitor. rsc.orgresearchgate.net It was shown to inhibit the NorA efflux pump at a minimum effective concentration (MEC) of 2 μg/ml (4.03 μM). rsc.orgresearchgate.net Even at subinhibitory concentrations, BC9 was capable of reversing the minimum inhibitory concentration (MIC) of ciprofloxacin against both a standard ATCC strain and a clinical isolate of methicillin-resistant S. aureus (MRSA) by 128-fold and 4-fold, respectively. rsc.orgresearchgate.net Furthermore, toxicity analyses using a zebrafish model indicated that BC9 has low toxicity, highlighting its potential for further development as a therapeutic agent to be used in combination with existing antibiotics to treat MDR S. aureus infections. rsc.orgresearchgate.net
| Compound | Target | Organism | Key Findings |
| Benzochromene Derivatives | NorA Efflux Pump | Staphylococcus aureus (SA-1199B) | Significantly potentiated the effect of ciprofloxacin, with a best modulation factor of 32. rsc.org |
| BC9 | NorA Efflux Pump | S. aureus (ATCC and clinical MRSA isolate) | Inhibited NorA at an MEC of 2 μg/ml (4.03 μM); reversed ciprofloxacin MIC by 128-fold and 4-fold, respectively; exhibited low toxicity in a zebrafish model. rsc.orgresearchgate.net |
Neuropharmacological Research Avenues and Receptor Binding Studies
Derivatives of the this compound scaffold have also been explored for their potential in the field of neuropharmacology. While the broader class of chromenes has been associated with a range of pharmacological activities, specific research into this compound derivatives has pointed towards potential antidepressant-like effects. researchgate.netresearchgate.net
A study involving the synthesis of nineteen 3H-benzo[f]chromen chalcone (B49325) derivatives investigated their antidepressant activities in mice using the forced swimming test. researchgate.net Following a single 30 mg/kg dose, eighteen of the synthesized compounds displayed antidepressant activity. researchgate.net Among these, three compounds (2b, 2d, and 2n) were identified as having particularly strong antidepressant-like effects. researchgate.net
While these initial findings are promising, the precise mechanisms of action and the specific neuropharmacological targets of these this compound derivatives are not yet fully elucidated. Further research is required to explore their binding affinities to various receptors, transporters, and enzymes within the central nervous system. Such receptor binding studies would be crucial in understanding their structure-activity relationships and identifying the specific pathways through which they exert their neuropharmacological effects. Future research avenues may include investigating their interactions with monoamine oxidase (MAO), serotonin (B10506) receptors, or other targets known to be involved in the pathophysiology of depression and other neurological disorders.
| Compound Series | Pharmacological Activity | Key Findings |
| 3H-benzo[f]chromen chalcone derivatives | Antidepressant-like | 18 out of 19 compounds showed antidepressant activity in a forced swimming test in mice. researchgate.net |
| Compounds 2b, 2d, and 2n | Strong antidepressant-like | Demonstrated the most potent antidepressant-like effects in the series. researchgate.net |
Antiprotozoal Activities (e.g., Anti-trypanosomal Investigations)
The therapeutic potential of benzo[f]chromene derivatives extends to the treatment of protozoal infections. A study investigating the efficacy of benzo[h]chromene derivatives, a related isomeric scaffold, has demonstrated significant antiprotozoal activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov
In this research, a series of twenty compounds, including benzo[h]chromene alkyl diesters and benzo[h]chromene-triazole derivatives, were synthesized and evaluated for their activity against T. cruzi, as well as Leishmania braziliensis and Leishmania infantum. nih.gov Several of these compounds exhibited potent anti-trypanosomal activity, with some showing greater efficacy than the reference drug, benznidazole. nih.gov
Specifically, compounds 1a , 1b , 2a , and 3f displayed superior activity against T. cruzi, with IC50 values of 19.2, 37.3, 68.7, and 24.7 µM, respectively, compared to benznidazole's IC50 of 54.7 µM. nih.gov These findings underscore the potential of the benzochromene scaffold as a starting point for the development of new and more effective treatments for trypanosomal infections. Further investigations into the mechanism of action of these compounds against T. cruzi could lead to the identification of novel drug targets and the design of next-generation antiprotozoal agents.
| Compound | Target Organism | IC50 (µM) | Reference Drug (Benznidazole) IC50 (µM) |
| 1a | Trypanosoma cruzi | 19.2 nih.gov | 54.7 nih.gov |
| 1b | Trypanosoma cruzi | 37.3 nih.gov | 54.7 nih.gov |
| 2a | Trypanosoma cruzi | 68.7 nih.gov | 54.7 nih.gov |
| 3f | Trypanosoma cruzi | 24.7 nih.gov | 54.7 nih.gov |
Future Research Directions and Emerging Paradigms in 3h Benzo F Chromene Chemistry
Development of Sustainable Synthetic Routes with Enhanced Atom Economy
Current advancements include one-pot multicomponent reactions (MCRs), which offer significant advantages such as reduced reaction steps, simplified workup, and high atom economy nih.govorientjchem.org. For instance, the condensation of β-naphthol, aromatic aldehydes, and phenylacetylene (B144264) in the presence of ferric hydrogensulfate [Fe(HSO₄)₃] has been identified as a cornerstone method for synthesizing 1,3-diaryl-3H-benzo[f]chromenes. This solvent-free or solution-phase reaction proceeds efficiently via a tandem Knoevenagel-Michael-cyclization sequence, achieving yields exceeding 85% . The reusability of the heterogeneous ferric hydrogensulfate catalyst, retaining over 90% activity after five cycles, further underscores its sustainability .
Another promising approach involves ultrasound-assisted synthesis with catalysts like iron(III) triflate [Fe(OTf)₃]. This method facilitates rapid synthesis of 3H-benzo[f]chromenes at mild temperatures (40°C), achieving yields up to 92% within 50–70 minutes through reactions involving β-naphthol, acetophenone, and aldehydes in acetonitrile (B52724) . The exploration of catalyst-free multicomponent reactions, such as the synthesis of chromene carbonitriles from pyrazole (B372694) aldehydes using ethanol (B145695) at room temperature, also represents a significant step towards more sustainable practices, offering benefits like reduced reaction time, simple workup, and high selectivity orientjchem.org.
The integration of palladium-catalyzed C–H bond activation reactions is also emerging as a sustainable tool for functionalizing complex molecules, contributing to elevated atomic and step economy in organic synthesis rsc.org. Future research will likely focus on developing more robust, recyclable, and environmentally benign catalytic systems, alongside optimizing reaction conditions to achieve maximum atom utilization and minimize the environmental footprint of 3H-benzo[f]chromene production.
Table 1: Examples of Sustainable Synthetic Methods for this compound Derivatives
| Method | Key Reagents/Catalyst | Conditions | Yield (%) | Atom Economy Benefits | Reference |
| One-Pot Multicomponent Synthesis | β-naphthol, aromatic aldehydes, phenylacetylene, Fe(HSO₄)₃ | Solvent-free or solution-phase, 80–100°C | >85% | Tandem Knoevenagel-Michael-cyclization, catalyst reusability | |
| Ultrasound-Assisted Synthesis | β-naphthol, acetophenone, aldehydes, Fe(OTf)₃ | Acetonitrile, 40°C, ultrasound irradiation | Up to 92% | Rapid reaction, mild conditions | |
| Catalyst-Free Multicomponent Synthesis | Pyrazole aldehydes, 5,5-dimethylcyclohexane-1,3-dione, malononitrile (B47326) | Ethanol, room temperature | High | No catalyst required, green solvent, simple workup, high selectivity | orientjchem.org |
Exploration of Novel Functional Materials with Tailored Optoelectronic Properties
The inherent photochromic behavior of this compound makes it a compelling candidate for the development of novel functional materials with tailored optoelectronic properties . This property stems from its ability to undergo reversible electrocyclic ring-opening upon UV irradiation, generating o-quinone methide intermediates. This photoinduced transition from a closed form to colored isomers (e.g., transoid-cis and transoid-trans forms) is crucial for applications in smart materials and optical switches .
Future research will delve deeper into understanding and manipulating the excited-state dynamics and potential energy landscapes of 3H-benzo[f]chromenes to control the efficiency and stability of their photochromic reactions . Specific derivatives, such as 3,3-diphenyl-3H-benzo[f]chromenes containing dimethylamino groups or aza-15-crown-5 ether units, have already shown interesting light-controlled complexation behaviors, where their affinity to ions like Ca²⁺ can be substantially altered upon photoinduced ring-opening rsc.org.
The modulation of optoelectronic properties can be achieved by introducing specific substituents. For instance, electron-withdrawing groups can lead to redshifts in absorption bands, while electron-releasing groups can cause blueshifts, allowing for precise tuning of the material's optical response nih.gov. This tunability is critical for developing sensitizing dyes in optoelectronic devices, organic light-emitting diodes (OLEDs), and non-linear optical materials nih.govacs.org. Further studies will focus on synthesizing new this compound derivatives with specific substituents to achieve desired absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts, thereby expanding their utility in advanced optical and electronic applications.
Advanced Structure-Activity Relationship (SAR) Studies for Targeted Molecular Design
Advanced Structure-Activity Relationship (SAR) studies are crucial for the targeted molecular design of this compound derivatives, particularly for their pharmacological applications. These studies aim to correlate specific structural modifications with observed biological activities, enabling the rational design of compounds with enhanced efficacy and selectivity mdpi.com.
Derivatives of this compound have demonstrated significant pharmacological potential, including cytotoxic, anticancer, and kinase-inhibitory activities . For example, the presence of 8-methoxy and 9-bromo substituents has been shown to enhance cytotoxicity by inducing apoptosis through caspase activation and cell cycle arrest in cancer cells . Similarly, the 3-amino substituent in 1H-benzo[f]chromenes (a related isomer) has exhibited anti-proliferative properties and acts as a Bcl-2 protein inhibitor mdpi.com. Further, 1H-benzo[f]chromenes with 8-bromo/methoxy (B1213986) and 1H-tetrazol-5-yl substituents have demonstrated c-Src kinase inhibitory activity with anticancer characteristics mdpi.com.
Future SAR studies will involve:
Systematic Variation of Substituents : Investigating the impact of different functional groups at various positions (e.g., C-1, C-2, C-3, C-8, C-9) on the benzene (B151609) and pyran rings of the this compound scaffold mdpi.comtandfonline.com. This includes exploring electron-donating, electron-withdrawing, and bulky groups to understand their electronic and steric effects on biological targets.
Chiral Recognition : Exploring the synthesis and evaluation of enantiomerically pure this compound derivatives, as chirality can significantly influence biological activity and selectivity.
Target-Specific Design : Conducting molecular docking and computational modeling to predict binding modes with specific target proteins (e.g., COX-2 for anti-inflammatory activity, c-Src kinase for anticancer activity) mdpi.com. This will guide the design of compounds with optimized binding affinities and specific mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) Studies : Employing computational methods to build predictive models that correlate molecular descriptors with biological activities, aiding in the rapid screening and prioritization of novel compounds semanticscholar.orgnih.gov.
These advanced SAR studies will provide a deeper understanding of the molecular interactions governing the biological effects of this compound derivatives, paving the way for the rational design of highly potent and selective therapeutic agents.
Table 2: Illustrative SAR Findings for Benzochromene Derivatives
| Substituent/Modification | Position (Example) | Observed Activity/Effect | Reference |
| 8-methoxy / 9-bromo | C-8, C-9 | Enhanced cytotoxicity, apoptosis induction, caspase activation, cell cycle arrest | |
| 3-amino | C-3 | Anti-proliferative properties, Bcl-2 protein inhibition (for 1H-isomer) | mdpi.com |
| 8-bromo/methoxy, 1H-tetrazol-5-yl | C-8 | c-Src kinase inhibitory activity, anticancer characteristics (for 1H-isomer) | mdpi.com |
| Phenyl ring substituents (e.g., Br, OCH₃) | C-1 (phenyl) | Increased anti-proliferative activity against cancer cell lines (for 1H-isomer) | tandfonline.com |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Predictive Modeling
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize compound discovery and predictive modeling in this compound chemistry. These computational approaches can significantly accelerate the drug discovery process by analyzing vast datasets of molecular structures, biological interactions, and synthetic pathways mdpi.comresearchgate.net.
Future research will leverage AI/ML for:
De Novo Design of this compound Derivatives : AI algorithms, particularly generative models, can be trained on existing chemical libraries to propose novel this compound structures with desired properties, moving beyond traditional combinatorial synthesis nih.gov. This includes designing compounds with optimized physicochemical properties, such as solubility and bioavailability mdpi.com.
Predictive Modeling of Properties and Activities : ML models can be trained to predict various properties of new, untested this compound derivatives based on their chemical structures. This encompasses predicting biological activities (e.g., cytotoxicity, enzyme inhibition), ADME (Absorption, Distribution, Metabolism, Excretion) profiles, and toxicity nih.govmdpi.com. For instance, ML models have shown promise in predicting the toxicity of compounds, identifying less toxic candidates early in the discovery pipeline mdpi.com.
Virtual Screening and Lead Optimization : AI-powered virtual screening can rapidly filter large databases of compounds to identify potential this compound candidates with high predicted activity against specific targets. ML algorithms can then be used to optimize these lead compounds by suggesting modifications that enhance potency, selectivity, and drug-likeness nih.gov.
Reaction Prediction and Synthesis Planning : AI can assist in predicting reaction outcomes and designing optimal synthetic routes for complex this compound derivatives, improving yields and reducing experimental trial-and-error researchgate.net.
Explainable AI (XAI) : As AI/ML models become more complex, there is a growing need for transparency and interpretability. Future research will focus on developing XAI techniques to understand the logic behind the models' predictions, fostering trust and enabling chemists to gain insights into the molecular features driving desired properties researchgate.net.
By integrating AI and ML, researchers can significantly expedite the identification, design, and optimization of this compound compounds, leading to more efficient and cost-effective development of new materials and therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 3H-benzo[f]chromene derivatives, and how are reaction conditions optimized?
Methodological Answer: this compound derivatives are typically synthesized via cyclocondensation or condensation reactions. For example:
- Cyclocondensation: Reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes yields benzo[c]chromen-6-ones, a structurally related system .
- Claisen–Schmidt Condensation: 2-Acetyl-3H-benzo[f]chromen-3-one reacts with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) in basic media to form chalcone intermediates, which are further functionalized with drug moieties via esterification .
Optimization Tips: Adjust solvent polarity (e.g., acetonitrile vs. acetic acid) to control regioselectivity , and monitor reaction progress using TLC or HPLC.
Q. How should researchers validate the crystal structure of this compound derivatives?
Methodological Answer:
- X-ray Diffraction: Use single-crystal X-ray diffraction with refinement via SHELXL . Key parameters include R factor (<0.08) and data-to-parameter ratio (>12:1) .
- Visualization: Employ ORTEP-III for thermal ellipsoid diagrams to assess atomic displacement .
- Validation: Cross-check bond lengths (e.g., mean C–C bond length ~1.39 Å) and angles against similar structures in the Cambridge Structural Database .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- NMR: Use - and -NMR to confirm regiochemistry. For example, coupling constants (e.g., ) distinguish cis/trans configurations in chalcone derivatives .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.
- IR: Identify carbonyl stretches (~1700 cm) and aromatic C–H bending (~750 cm) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- DFT Calculations: Compare experimental NMR chemical shifts with computed values (e.g., using Gaussian or ORCA) to validate tautomeric forms .
- Hirshfeld Surface Analysis: Resolve crystallographic ambiguities (e.g., disordered solvent molecules) by mapping intermolecular interactions .
- Database Cross-Validation: Use Reaxys or SciFinder to compare experimental data (e.g., melting points, values) with literature .
Q. What strategies enhance the photophysical properties of this compound for sensing applications?
Methodological Answer:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., –NO) to redshift absorption/emission wavelengths .
- Solvatochromism Studies: Test polarity-dependent fluorescence in solvents (e.g., DMSO vs. hexane) to optimize probe sensitivity .
- Time-Resolved Spectroscopy: Use laser flash photolysis to quantify excited-state lifetimes and quantum yields .
Q. How can reaction mechanisms for this compound synthesis be elucidated experimentally?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Trapping Intermediates: Use low-temperature NMR to isolate and characterize reactive intermediates (e.g., enolates) .
- Computational Modeling: Map potential energy surfaces (e.g., via Gaussian) to predict transition states and regioselectivity .
Q. What approaches are used to analyze biological activity data for this compound derivatives?
Methodological Answer:
- Structure-Activity Relationships (SAR): Correlate substituent effects (e.g., –OCH vs. –Cl) with IC values in cytotoxicity assays .
- Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- Statistical Validation: Apply ANOVA to assess significance of biological replicates and dose-response curves .
Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?
Methodological Answer:
- Stepwise Optimization: Isolate and purify intermediates (e.g., via column chromatography) to minimize side reactions .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to improve efficiency in cyclization steps .
- Scale-Up Considerations: Use flow chemistry for exothermic reactions (e.g., esterifications) to maintain temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
